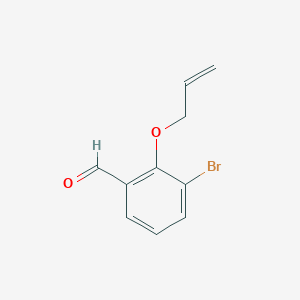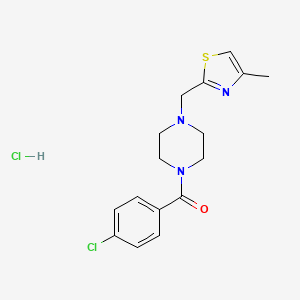
(4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a complex structure that includes a chlorophenyl group, a methylthiazol group, and a piperazine ring, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have a broad range of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit tubulin polymerization , which can disrupt cell division and lead to cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, disrupt cell division, or modulate immune responses .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For instance, some thiazole derivatives can induce apoptosis, or programmed cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, they can block the biosynthesis of certain bacterial lipids
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core piperazine ring. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: : Piperazine is reacted with an appropriate halide to form the piperazine derivative.
Introduction of the Methylthiazol Group: : The piperazine derivative is then reacted with 4-methylthiazole under specific conditions to introduce the methylthiazol group.
Attachment of the Chlorophenyl Group: : Finally, the chlorophenyl group is introduced through a reaction with 4-chlorobenzoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form chlorophenol derivatives.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Derivatives with reduced functional groups.
Substitution: : Piperazine derivatives with different substituents.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
(4-Chlorophenyl)(4-methylthiazol-2-yl)methanone: : Similar structure but lacks the piperazine ring.
4-Chloro-2-(2-methylthiazol-4-yl)phenol: : Contains a chlorophenol group instead of a piperazine ring.
(2-(4-Methoxyphenyl)thiazol-4-yl)methanol: : Features a methoxy group instead of a chlorophenyl group.
These compounds have different properties and applications, highlighting the uniqueness of (4-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS.ClH/c1-12-11-22-15(18-12)10-19-6-8-20(9-7-19)16(21)13-2-4-14(17)5-3-13;/h2-5,11H,6-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZXKFBZXJXHCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2362863.png)
![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)
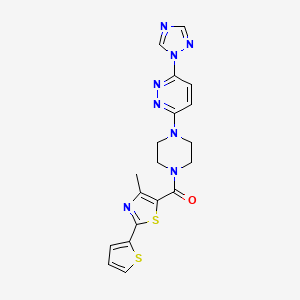
![4-allyl-5-[1-(2,4-difluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2362871.png)
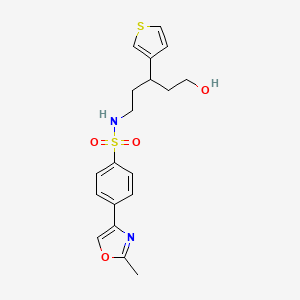
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
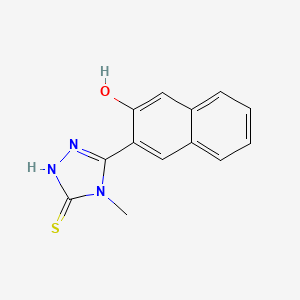
![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)
![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)
